
L-Alanylglycylglycyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-alanine, glycine, glycine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (glycine, glycine, and L-alanine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, allowing for the efficient production of large quantities of peptides. Additionally, advancements in purification technologies, such as preparative HPLC, enable the isolation of high-purity peptides suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amide bond formation.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Aplicaciones Científicas De Investigación
L-Alanylglycylglycyl-L-leucine has several scientific research applications:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as antimicrobial peptides or drug delivery systems.
Industrial Processes: Utilizing peptides in biotechnology applications, such as enzyme immobilization or as components in biosensors.
Mecanismo De Acción
The mechanism of action of L-Alanylglycylglycyl-L-leucine depends on its specific application. In biological systems, peptides can interact with cellular receptors, enzymes, or other proteins, influencing various biochemical pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanylglycylglycyl-L-glutamine: Another peptide with similar structure but different amino acid composition, used in clinical treatments and sports health care.
L-Alanylglycylglycyl-L-lysine: A peptide with lysine instead of leucine, potentially altering its biological activity and applications.
Uniqueness
L-Alanylglycylglycyl-L-leucine is unique due to its specific amino acid sequence, which determines its physical, chemical, and biological properties. The presence of L-leucine at the C-terminus may influence its hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal residues.
Propiedades
Número CAS |
345922-39-6 |
|---|---|
Fórmula molecular |
C13H24N4O5 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N4O5/c1-7(2)4-9(13(21)22)17-11(19)6-15-10(18)5-16-12(20)8(3)14/h7-9H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t8-,9-/m0/s1 |
Clave InChI |
GUYGOXYUQPFDMZ-IUCAKERBSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


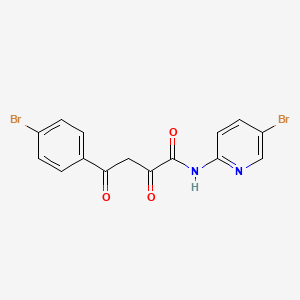
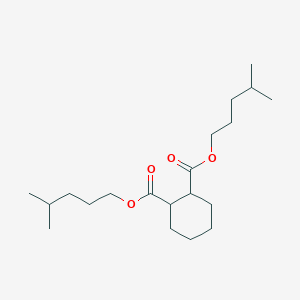
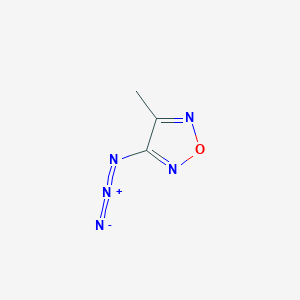
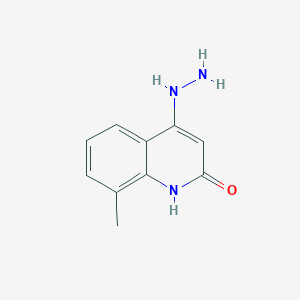
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
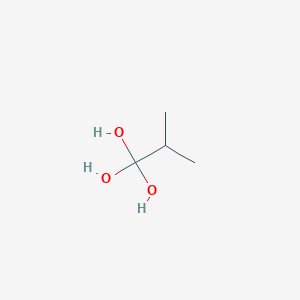
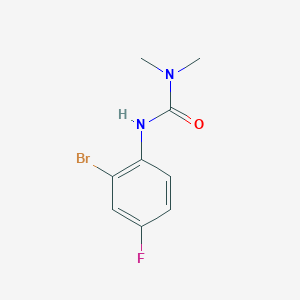
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

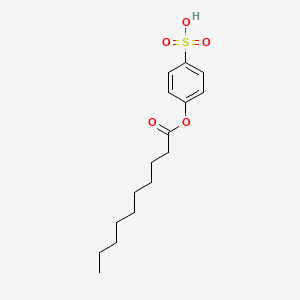
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

